silane CAS No. 76436-97-0](/img/structure/B14446906.png)
[(4-Ethylhex-2-en-3-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylhex-2-en-3-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylhex-2-en-3-yl)oxysilane typically involves the reaction of 4-ethylhex-2-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
\ \text{4-Ethylhex-2-en-3-ol} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{[(4-Ethylhex-2-en-3-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of (4-Ethylhex-2-en-3-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(4-Ethylhex-2-en-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
科学的研究の応用
(4-Ethylhex-2-en-3-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of (4-Ethylhex-2-en-3-yl)oxysilane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, facilitating its use in surface modification and functionalization. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
類似化合物との比較
(4-Ethylhex-2-en-3-yl)oxysilane can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used reagent in organic synthesis.
Trimethylsilyl ether: Known for its use in protecting alcohols during chemical reactions.
Trimethylsilyl acetylene: Utilized in the synthesis of various organic compounds.
The uniqueness of (4-Ethylhex-2-en-3-yl)oxysilane lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
特性
CAS番号 |
76436-97-0 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC名 |
4-ethylhex-2-en-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H24OSi/c1-7-10(8-2)11(9-3)12-13(4,5)6/h9-10H,7-8H2,1-6H3 |
InChIキー |
MQWGDVFUFAXJAL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=CC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
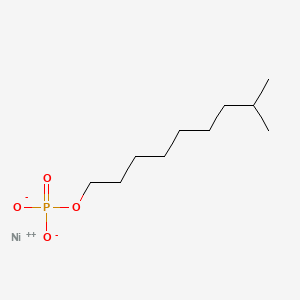

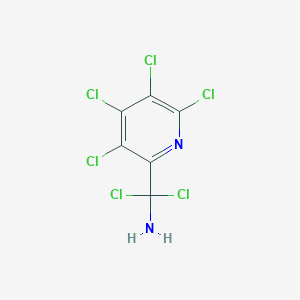
![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
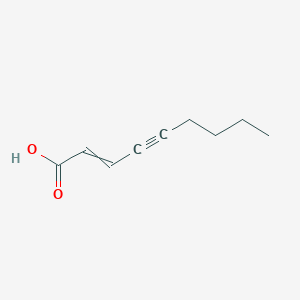


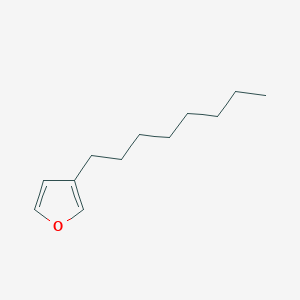
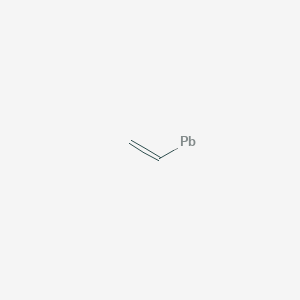
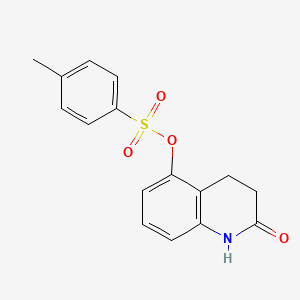
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
